1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)phenethyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)phenethyl)urea is an organic compound that features a complex structure with a benzo[d][1,3]dioxole moiety and a dimethylamino phenethyl group linked through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)phenethyl)urea typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the dioxole ring.
Preparation of the Dimethylamino Phenethyl Intermediate: This involves the alkylation of 4-bromoacetophenone with dimethylamine, followed by reduction to yield the corresponding phenethylamine.
Coupling Reaction: The final step involves the reaction of the benzo[d][1,3]dioxole derivative with the dimethylamino phenethylamine in the presence of a coupling agent such as carbonyldiimidazole to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, reaction scalability, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)phenethyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidative conditions, potentially leading to ring-opening reactions.
Reduction: The urea linkage can be reduced to form corresponding amines under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Ring-opened products or quinones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)phenethyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications:
Mechanism of Action
The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)phenethyl)urea exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or neurotransmission, depending on its specific binding interactions.
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-methylphenethyl)urea: Similar structure but with a methyl group instead of a dimethylamino group.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-aminophenethyl)urea: Contains an amino group instead of a dimethylamino group.
Uniqueness: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)phenethyl)urea is unique due to the presence of the dimethylamino group, which can significantly influence its pharmacokinetic properties and biological activity. This structural feature may enhance its ability to cross biological membranes and interact with specific molecular targets more effectively than its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)phenethyl)urea is a compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N2O4, with a molecular weight of approximately 342.38 g/mol. The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial activity. A study focused on various derivatives of this structure demonstrated that modifications at the phenethyl position can enhance activity against Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MIC) in the low micromolar range (e.g., 2.7 µM) .
Anticancer Properties
The benzo[d][1,3]dioxole scaffold has been linked to anticancer effects. For instance, derivatives of this compound have been tested against different cancer cell lines, revealing cytotoxic effects that suggest potential as chemotherapeutic agents. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation .
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of substituents on the phenethyl group. For example:
- Dimethylamino Group : The presence of a dimethylamino group significantly influences the compound's lipophilicity and biological activity. Compounds with this substitution have shown enhanced interactions with biological targets.
- Cyclohexyl Substitutions : Variations in the cyclohexyl ring also affect activity; certain modifications lead to loss of antimicrobial properties while others maintain or enhance them .
Case Study 1: Antimycobacterial Activity
A study published in Scientific Reports evaluated a series of compounds based on the benzo[d][1,3]dioxole structure for their ability to inhibit Mycobacterium tuberculosis. The results indicated that specific analogs maintained activity while improving physicochemical properties such as solubility and permeability .
Compound | MIC (µM) | Structural Modifications |
---|---|---|
4PP-17 | 2.7 | Dimethylamino at N-1 |
4PP-43 | 5.9 | Aliphatic piperidinyl |
4PP-42 | >50 | Benzo[d][1,3]dioxole |
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of this compound against various human cancer cell lines. The results showed that compounds with a benzo[d][1,3]dioxole core exhibited significant cytotoxicity against breast and lung cancer cells, primarily through apoptosis induction mechanisms .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-[4-(dimethylamino)phenyl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-21(2)15-6-3-13(4-7-15)9-10-19-18(22)20-14-5-8-16-17(11-14)24-12-23-16/h3-8,11H,9-10,12H2,1-2H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLHSLJNPFVFKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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